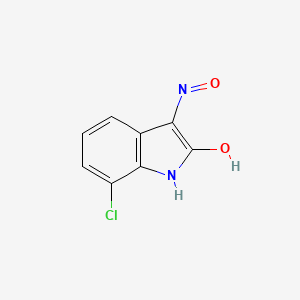

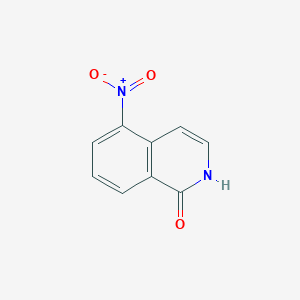

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide

货号 B1296903

CAS 编号:

90557-92-9

分子量: 194.19 g/mol

InChI 键: MKOUZUYLZSZHFZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

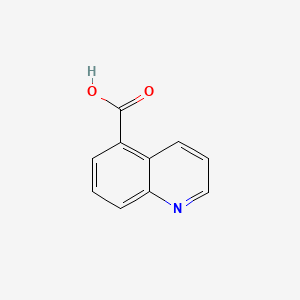

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 g/mol . The compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs has been achieved using engineered Candida antarctica lipase B . The process involves the kinetic resolution of the substrate 1,4-benzodioxane-2-carboxylic acid methyl ester .Molecular Structure Analysis

The InChI code for 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is 1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) . The compound has a complex structure with a total of 14 heavy atoms .Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide has a melting point of 110-115 degrees Celsius . It has a topological polar surface area of 73.6 Ų and a rotatable bond count of 1 . The compound is also characterized by a complexity of 222 .科学研究应用

1. Medicinal Chemistry

- Application : The 2,3-dihydro-1,4-benzodioxine substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates . This distinctive structural element, characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, imparts unique pharmacological properties to the compounds that incorporate it .

- Methods : The configuration of the two diastereomers 2S-(1R-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2S-(1S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, which are useful to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor, was assigned by means of molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .

- Results : The precise configuration of molecules is a crucial determinant of their pharmacological properties. Thus, determining the spatial arrangement of substituents around a chiral carbon holds great importance in understanding and optimizing the therapeutic potential of drugs .

2. Antibacterial and Antifungal Activities

- Application : The synthesized compounds were evaluated for their antibacterial and antifungal activities .

- Methods : The antibacterial activity was tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The antifungal activity was tested against Aspergillus niger, Aspergillus flavus, and Candida albicans. The evaluation was done by the two-fold serial dilution technique .

- Results : The results or outcomes of these tests were not specified in the source .

3. Chemical Synthesis

- Application : This compound is used in chemical synthesis . It’s a building block used to create more complex molecules .

- Methods : The specific methods of application or experimental procedures depend on the target molecule being synthesized .

- Results : The outcomes obtained would vary depending on the specific synthesis process .

4. Drug Design

- Application : The benzodioxan substructure is present in various drugs . Therefore, “2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide” could potentially be used in the design of new drugs .

- Methods : The methods of application would involve computational modeling and laboratory synthesis .

- Results : The outcomes would depend on the specific drug being designed .

5. Chemical Synthesis

- Application : This compound is used in chemical synthesis . It’s a building block used to create more complex molecules .

- Methods : The specific methods of application or experimental procedures depend on the target molecule being synthesized .

- Results : The outcomes obtained would vary depending on the specific synthesis process .

6. Drug Design

- Application : The benzodioxan substructure is present in various drugs . Therefore, “2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide” could potentially be used in the design of new drugs .

- Methods : The methods of application would involve computational modeling and laboratory synthesis .

- Results : The outcomes would depend on the specific drug being designed .

安全和危害

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOUZUYLZSZHFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284292 |

Source

|

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide | |

CAS RN |

90557-92-9 |

Source

|

| Record name | 90557-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Benzyl 1-aminocyclopentane-1-carboxylate

5471-59-0

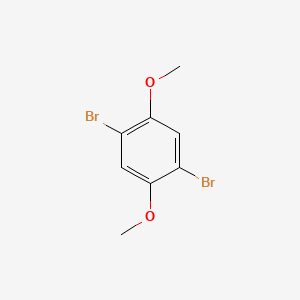

1,4-Dibromo-2,5-dimethoxybenzene

2674-34-2

5-Nitroisoquinolin-1(2H)-one

82827-08-5

![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)

![4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1296843.png)